molecular formula C16H17N7O3 B7090050 Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate

Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate

Cat. No.: B7090050
M. Wt: 355.35 g/mol
InChI Key: PRJQGQRBLJDDPW-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate is a complex organic compound that features a tetrazole ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These can be carried out using nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The tetrazole and pyrazole rings can bind to various enzymes or receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate is unique due to its combination of a tetrazole ring, a pyrazole ring, and an ester group

Properties

IUPAC Name

ethyl 2-[3-[[2-(5-phenyltetrazol-2-yl)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-2-26-15(25)11-22-9-8-13(19-22)17-14(24)10-23-20-16(18-21-23)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJQGQRBLJDDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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